molecular formula C7H9F3O2 B3001177 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid CAS No. 1801173-92-1

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid

Cat. No.: B3001177
CAS No.: 1801173-92-1
M. Wt: 182.142
InChI Key: DWRYUBZHFBATBD-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a cyclobutyl ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid typically involves the introduction of the trifluoromethyl group onto a cyclobutyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group onto a cyclobutyl precursor. Subsequent carboxylation reactions can then be employed to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid
  • 2-[1-(Trifluoromethyl)cyclopentyl]acetic acid
  • 2-[1-(Trifluoromethyl)cyclohexyl]acetic acid

Uniqueness

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(2-1-3-6)4-5(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRYUBZHFBATBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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